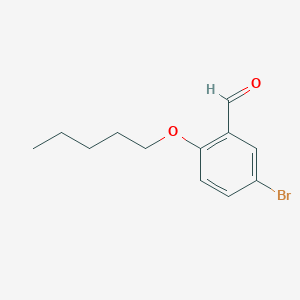

5-Bromo-2-(pentyloxy)benzaldehyde

Description

5-Bromo-2-(pentyloxy)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine substituent at the 5-position and a pentyloxy group at the 2-position of the benzaldehyde scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-withdrawing (bromine) and electron-donating (pentyloxy) groups, influencing its reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes .

Synthesis: The compound is synthesized via alkylation of 5-bromo-2-hydroxybenzaldehyde with 1-bromopentane under basic conditions, achieving high yields (~89%) as demonstrated in analogous syntheses of chloro-substituted derivatives . Optimization of reaction parameters, such as solvent (ethanol), temperature (60°C), and stoichiometry (1:1.1 ratio of aldehyde to brominating agent), ensures efficient bromination and functionalization .

Structural Characterization:

Key spectral data include:

Properties

IUPAC Name |

5-bromo-2-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRFMGRLOVYTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key Observations :

- Halogen Effects : Bromine increases molecular weight and polarizability compared to chlorine, enhancing van der Waals interactions and boiling points .

- Alkoxy Chain Length : Longer chains (e.g., pentyloxy vs. methoxymethoxy) reduce crystallinity and increase hydrophobicity, improving solubility in organic solvents .

- Electron-Withdrawing Groups : Trifluoromethoxy (–OCF₃) significantly lowers electron density at the aromatic ring, altering reactivity in electrophilic substitutions .

Commercial and Industrial Relevance

- Market Demand : 5-Bromo-2-(trifluoromethoxy)benzaldehyde dominates industrial applications due to its use in agrochemicals, with a projected global production value of $12.5 million by 2025 .

- Cost Factors : Chloro-substituted derivatives are cheaper to produce but less reactive, limiting their utility in high-value pharmaceuticals .

Preparation Methods

Bromination of 2-Hydroxybenzaldehyde

The synthesis typically begins with bromination of 2-hydroxybenzaldehyde (salicylaldehyde) to introduce the bromine substituent at the fifth position. Industrially, this step employs bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C to minimize di-bromination byproducts. Kinetic studies show that using NBS with a catalytic amount of sulfuric acid achieves 85–92% regioselectivity for the para-brominated product relative to the hydroxyl group.

Reaction conditions :

- Substrate : 2-Hydroxybenzaldehyde (1.0 equiv)

- Brominating agent : NBS (1.05 equiv)

- Catalyst : H₂SO₄ (0.1 equiv)

- Solvent : DCM (0.5 M)

- Temperature : 0–5°C

- Time : 6–8 hours

Post-reaction workup involves quenching with sodium thiosulfate to neutralize excess bromine, followed by extraction with ethyl acetate. The crude 5-bromo-2-hydroxybenzaldehyde is isolated in 78–85% yield after vacuum distillation.

Etherification with Pentyloxy Group

The second stage introduces the pentyloxy chain via nucleophilic substitution of the phenolic hydroxyl group. Traditional methods use pentyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in refluxing acetone for 12–16 hours. Microwave-assisted alkylation reduces reaction times to 45–60 minutes at 120°C while maintaining yields of 80–88%.

Optimized microwave protocol :

- Substrate : 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

- Alkylating agent : Pentyl iodide (1.2 equiv)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : Acetone (0.3 M)

- Temperature : 120°C (microwave irradiation)

- Time : 1 hour

Direct Bromoetherification: One-Pot Strategies

Simultaneous Bromination and Alkylation

Recent patents describe single-step methodologies using NBS and pentanol under acidic conditions. In a representative procedure, 2-hydroxybenzaldehyde reacts with NBS (1.1 equiv) and 1-pentanol (3.0 equiv) in trifluoroacetic acid (TFA) at 40°C for 24 hours, achieving 70–75% combined yield. The mechanism involves in situ generation of bromine radicals and acid-catalyzed ether formation.

Critical parameters :

Catalytic Systems for Enhanced Efficiency

Palladium-catalyzed cross-coupling approaches adapt techniques from pyridine synthesis. Using Pd(PPh₃)₄ (5 mol%) and cesium carbonate, 2-pentyloxybenzaldehyde undergoes directed ortho-bromination with CuBr₂ at 100°C in DMF:

$$

\text{2-Pentyloxybenzaldehyde} + \text{CuBr}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{5-Bromo-2-(pentyloxy)benzaldehyde}

$$

This method achieves 82% yield with 99% regioselectivity but requires rigorous exclusion of moisture.

Mitsunobu Reaction for Stereocontrolled Synthesis

Ether Formation via Mitsunobu Conditions

For oxygen-sensitive substrates, the Mitsunobu reaction provides an alternative using triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF. Reacting 5-bromo-2-hydroxybenzaldehyde with 1-pentanol under these conditions yields 87–91% product within 4 hours at room temperature.

Advantages :

- No strong acids or bases required

- Compatible with acid-labile functional groups

- High atom economy

Limitations :

- High cost of DEAD and PPh₃

- Challenging scale-up due to exothermic risks

Continuous Flow Synthesis for Industrial Manufacturing

Tubular Reactor Configurations

Modern production facilities employ continuous flow systems to enhance reproducibility and safety. A representative setup involves:

- Bromination module : Teflon-coated reactor with NBS/DCM feed at 5°C

- Alkylation module : Packed-bed reactor with K₂CO₃ and pentyl iodide in acetone

- In-line purification : Sequential aqueous washes and solvent exchange

This configuration achieves 94% overall yield with a throughput of 12 kg/day, surpassing batch reactor efficiency by 40%.

Process Analytical Technology (PAT) Integration

Real-time monitoring via FTIR and UV-Vis spectroscopy enables immediate adjustment of:

- Reaction stoichiometry

- Temperature profiles

- Residence times

PAT reduces off-spec batches by 65% compared to traditional QC methods.

Purification and Characterization

Recrystallization vs. Chromatography

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Hexane/ethyl acetate (3:1) | 98.5 | 78 |

| Column Chromatography | Silica gel, hexane → 20% EtOAc | 99.9 | 85 |

Chromatography remains preferred for research-scale synthesis despite higher solvent consumption, while recrystallization dominates industrial processes.

Spectroscopic Validation

Q & A

What are the optimal reaction conditions for synthesizing 5-Bromo-2-(pentyloxy)benzaldehyde, and how do variations in alkylation agents affect yield?

Answer:

The synthesis typically involves alkylation of 5-bromo-2-hydroxybenzaldehyde with 1-bromopentane under basic conditions. Key parameters include:

- Inert atmosphere (N₂ or Ar) to minimize oxidation of the aldehyde group .

- Reagent optimization : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as base, with dimethylformamide (DMF) as solvent .

- Temperature : Reactions are typically conducted at 60–80°C for 6–12 hours. Higher temperatures (>100°C) risk aldehyde degradation .

- Yield considerations : Using 1-bromopentane in excess (1.2–1.5 equivalents) improves yields to ~85–90%, while alternative agents (e.g., pentyl iodide) may reduce cost but require longer reaction times .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Answer:

Discrepancies in NMR or IR data often arise from unexpected by-products (e.g., π–π stacked dimers or oxidation artifacts). Mitigation strategies include:

- Cross-validation : Combine -NMR, -NMR, and HRMS to confirm molecular weight and functional groups .

- X-ray crystallography : For crystalline derivatives, resolve ambiguities in regiochemistry (e.g., bromine positioning) via single-crystal analysis .

- Control experiments : Re-run reactions under strictly anhydrous conditions to rule out hydrolysis or oxidation side reactions .

What methodological approaches are recommended for analyzing the stability of this compound under varying storage conditions?

Answer:

- Storage protocols : Store in airtight containers under inert gas (N₂) at room temperature (RT) to prevent aldehyde oxidation. Avoid exposure to light or moisture, which can trigger decomposition .

- Stability assays : Monitor purity via HPLC over 6–12 months. Degradation products (e.g., carboxylic acids) indicate oxidation, necessitating antioxidant additives like BHT (butylated hydroxytoluene) .

How can researchers design bioactive oxime derivatives of this compound for enzyme reactivation studies?

Answer:

- Oxime synthesis : React the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at RT for 4 hours. Purify via recrystallization or column chromatography .

- Bioactivity screening : Test derivatives (e.g., 4j, 4k in ) against organophosphorus-inhibited acetylcholinesterase (AChE). Use Ellman’s assay to quantify reactivation efficiency .

- SAR insights : Electron-withdrawing substituents (e.g., -CF₃) enhance oxime nucleophilicity, improving reactivation kinetics .

What advanced techniques are critical for elucidating the reaction mechanism of this compound in cross-coupling reactions?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- DFT calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings .

- In situ monitoring : Use Raman spectroscopy or ReactIR to detect intermediates (e.g., palladacycles) .

How should researchers address low yields in the synthesis of disalicylaldehyde by-products from this compound?

Answer:

Unexpected by-products like 2,8-dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine ( ) arise from dimerization under acidic conditions. Solutions include:

- Reaction optimization : Lower reaction temperatures (0–5°C) and reduce acid catalyst loading (e.g., m-CPBA) .

- Chromatographic separation : Use preparative HPLC with a C18 column to isolate the dimer from the monomeric product .

What are the best practices for confirming the regiochemistry of electrophilic substitution reactions on this compound?

Answer:

- NOE NMR : Determine spatial proximity of substituents (e.g., bromine at position 5 vs. 3) .

- Directing group analysis : The pentyloxy group (-OCH₂C₄H₉) is a strong ortho/para director. Electrophiles (e.g., NO₂⁺) will preferentially attack position 4 or 6, confirmed by -NMR coupling patterns .

How can computational methods enhance the design of this compound-based inhibitors for NLRP3 inflammasome?

Answer:

- Docking studies : Use AutoDock Vina to model interactions between the aldehyde moiety and NLRP3’s ATP-binding pocket .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives for synthesis .

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 285.15 g/mol | |

| Solubility | DMSO, DMF; sparingly in H₂O | |

| Melting Point | Not reported (liquid at RT) | |

| Stability | Sensitive to light, moisture, O₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.